3-Cyclohexene-1-propanol
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Overview
Description
3-(cyclohex-3-en-1-yl)propan-1-ol is an organic compound with the molecular formula C9H16O It features a cyclohexene ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(cyclohex-3-en-1-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(cyclohex-3-en-1-yl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(cyclohex-3-en-1-yl)propan-1-ol may involve catalytic hydrogenation of 3-(cyclohex-3-en-1-yl)propanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(cyclohex-3-en-1-yl)propanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the compound into 3-(cyclohex-3-en-1-yl)propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(cyclohex-3-en-1-yl)propyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-(cyclohex-3-en-1-yl)propanal
Reduction: 3-(cyclohex-3-en-1-yl)propanamine
Substitution: 3-(cyclohex-3-en-1-yl)propyl chloride
Scientific Research Applications
3-(cyclohex-3-en-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(cyclohex-3-en-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the cyclohexene ring may interact with hydrophobic regions of proteins or membranes, affecting their behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclohex-1-en-1-yl)propan-1-ol
- 3-(cyclohex-2-en-1-yl)propan-1-ol
- 3-(cyclohexyl)propan-1-ol
Uniqueness
3-(cyclohex-3-en-1-yl)propan-1-ol is unique due to the position of the double bond in the cyclohexene ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different double bond positions or saturated rings.
Properties
IUPAC Name |
3-cyclohex-3-en-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIMEXIWKQRUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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